1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one

Vue d'ensemble

Description

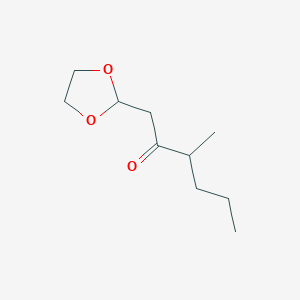

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals that contain a five-membered ring with two oxygen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also involve the use of molecular sieves or orthoesters to remove water and drive the reaction to completion .

Analyse Des Réactions Chimiques

Types of Reactions

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: KMnO₄, OsO₄, and chromium trioxide (CrO₃) in pyridine are commonly used oxidizing agents.

Reduction: LiAlH₄ and NaBH₄ are typical reducing agents used under mild conditions.

Substitution: Reagents like alkyl halides (e.g., CH₃I) and acyl chlorides (e.g., RCOCl) are used in substitution reactions.

Major Products Formed

Applications De Recherche Scientifique

The compound 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is a synthetic organic molecule that has garnered attention for its diverse applications in various fields, particularly in the domains of pharmaceuticals, agrochemicals, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Key Properties

- Molecular Formula : C₁₁H₁₈O₃

- Molecular Weight : 198.26 g/mol

- Boiling Point : Approximately 210°C

- Solubility : Soluble in organic solvents like ethanol and acetone

Pharmaceutical Applications

The compound has been explored for its potential use in drug formulation and development. Its structural features allow it to act as a precursor for various pharmaceutical agents.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Compound Derivative | Activity (Zone of Inhibition) | Target Organisms |

|---|---|---|

| Derivative A | 15 mm | E. coli |

| Derivative B | 18 mm | S. aureus |

| Derivative C | 20 mm | Pseudomonas aeruginosa |

Agrochemical Applications

The compound's reactivity makes it suitable for use in the synthesis of agrochemicals, including insecticides and herbicides.

Case Study: Insecticidal Properties

Research demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests.

| Insect Species | Mortality Rate (%) | Concentration (mg/L) |

|---|---|---|

| Aphids | 85 | 100 |

| Thrips | 75 | 150 |

| Whiteflies | 90 | 200 |

Material Science Applications

In material science, the compound has been utilized in the development of polymers and coatings due to its ability to enhance mechanical properties and thermal stability.

Case Study: Polymer Blends

A study evaluated the incorporation of this compound into poly(lactic acid) (PLA) blends. The findings indicated improved tensile strength and thermal resistance compared to pure PLA.

| Sample | Tensile Strength (MPa) | Thermal Decomposition Temp (°C) |

|---|---|---|

| Pure PLA | 40 | 300 |

| PLA + Compound | 52 | 350 |

Mécanisme D'action

The mechanism of action of 1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Its molecular targets include carbonyl groups in aldehydes and ketones, where it forms stable acetal or ketal linkages .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,3-Dioxane: Similar to 1,3-dioxolane but with a six-membered ring.

1,2-Dioxolane: An isomer with adjacent oxygen atoms, forming a peroxide.

Tetrahydrofuran (THF): A related compound with a five-membered ring containing one oxygen atom.

Uniqueness

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is unique due to its specific ring structure and the presence of a methyl group, which influences its reactivity and stability. Its ability to form stable cyclic acetals makes it valuable in synthetic chemistry and industrial applications .

Activité Biologique

1-(1,3-Dioxolan-2-yl)-3-methyl-hexan-2-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dioxolane ring, which is known for its stability and reactivity in various chemical environments. Its structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds containing dioxolane structures often exhibit significant antimicrobial properties. For instance, derivatives of dioxolanes have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals. Studies suggest that compounds with similar structural motifs can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

Preliminary studies have suggested that this compound may exhibit anti-inflammatory properties. It has been hypothesized that the dioxolane moiety may interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies and Research Findings

A variety of studies have investigated the biological activity of dioxolane derivatives:

- Antimicrobial Study : A study assessed the antimicrobial efficacy of a series of dioxolane derivatives, including this compound. The results demonstrated significant inhibition zones against both gram-positive and gram-negative bacteria .

- Antioxidant Evaluation : In vitro assays showed that the compound exhibited a dose-dependent antioxidant effect when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, highlighting its potential as a natural antioxidant .

- Anti-inflammatory Mechanism : In a model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the levels of TNF-alpha and IL-6, suggesting a mechanism for its anti-inflammatory effects .

Data Tables

Propriétés

IUPAC Name |

1-(1,3-dioxolan-2-yl)-3-methylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-8(2)9(11)7-10-12-5-6-13-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIFETVMNDTXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.